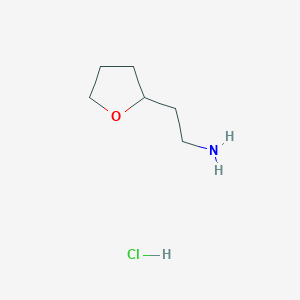
2-(Oxolan-2-yl)ethan-1-amine hydrochloride
Descripción general
Descripción
2-(Oxolan-2-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C6H14ClNO. It has a molecular weight of 151.63 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of 2-(Oxolan-2-yl)ethan-1-amine hydrochloride consists of a tetrahydrofuran ring (oxolane) attached to an ethanamine group. The hydrochloride indicates that the compound forms a salt with hydrochloric acid .Aplicaciones Científicas De Investigación
Recyclable C2-symmetric Tertiary Amine-Squaramide Organocatalysts
C2-symmetric chiral tertiary amines, including those bearing squaramide fragments, have been utilized in asymmetric syntheses. These compounds have shown efficiency in catalyzing asymmetric additions and domino reactions, providing high yields and enantiomeric excesses. The catalysts demonstrated the ability to be recycled and reused multiple times without significant loss of performance, emphasizing their potential for sustainable and efficient catalytic processes in organic synthesis (Kostenko, Kucherenko, & Zlotin, 2018).
Synthesis of Chiral 1,3-Oxazinan-2-ones from Carbohydrate Derivatives
Chiral 1,3-oxazinan-2-ones, derived from carbohydrate derivatives, serve as valuable intermediates in the synthesis of pharmaceutical compounds and amino alcohols. A new synthetic method involving the reaction of optically pure 3-hydroxy-gamma-butyrolactone with a primary amine has been developed, showcasing the role of amines in facilitating the synthesis of complex molecular structures (Ella-Menye, Sharma, & Wang, 2005).
Catalysts in Chemical Reactions
Diiron(III) Complexes as Functional Models for Methane Monooxygenases
Diiron(III) complexes have been studied as catalysts for selective hydroxylation of alkanes, revealing their potential as models for biological systems. These complexes demonstrate the ability to efficiently oxidize alkanes, highlighting the importance of amine-containing ligands in designing catalysts that mimic the function of natural enzymes (Sankaralingam & Palaniandavar, 2014).
Applications in Material Science
Functionalization of Polyesters for Gene Delivery
Polyesters bearing pendant amine groups have shown promising applications in the field of biomaterials. Through the use of ring-opening polymerization and "click" photochemistry, these polyesters exhibit excellent cell penetration and gene delivery properties, demonstrating the versatility of amine-functionalized materials in biomedical applications (Zhang et al., 2012).
Applications in Analytical Chemistry
Determination of Amines by High-Performance Liquid Chromatography
A method for determining amino compounds based on condensation reactions, employing derivatization to acidamides with labeling reagents, has been developed. This approach allows for the sensitive and efficient analysis of amines, showcasing the role of amine derivatives in enhancing the capabilities of analytical techniques (You et al., 2006).
Propiedades
IUPAC Name |
2-(oxolan-2-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c7-4-3-6-2-1-5-8-6;/h6H,1-5,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPZQZDZHBNGVGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Oxolan-2-yl)ethan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1422224.png)




![5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1422235.png)
![3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1422237.png)
![4-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1422238.png)
![4-[(2-Chloro-6-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1422239.png)

![(3-[2-(8-Methoxy-1,2,3,4-tetrahydroquinolin-2-yl)ethyl]phenyl)amine dihydrochloride](/img/structure/B1422243.png)

